The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule with significant research applications. Its molecular formula is , and it has a molecular weight of approximately . The compound is characterized by its unique structural features, which include an isoxazole ring and a piperidine moiety, making it a subject of interest in medicinal chemistry.
This compound falls under the category of isoxazole derivatives, which are known for their biological activities, including anti-inflammatory and analgesic properties. The presence of chlorine and imidazole groups enhances its potential interactions within biological systems .
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Common methods may include:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and reaction time) are critical for optimizing yield and purity but are often proprietary in nature .
The molecular structure of the compound features:
InChI=1S/C21H23ClN4O2/c1-14-19(20(24-28-14)17-5-3-4-6-18(17)22)21(27)25-10-7-16(8-11-25)13-26-12-9-23-15(26)2/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3
VOPDMTHWBSDCFE-UHFFFAOYSA-N
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CN4C=CN=C4C
.The compound can undergo various chemical reactions typical for isoxazole derivatives:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for successful transformations .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors.
Data on specific targets and pathways would require empirical studies such as binding assays or cellular response evaluations .
The physical properties include:
Relevant chemical properties might include:
These properties are essential for determining the compound's suitability in laboratory settings and potential applications .
This compound has potential applications in:
CAS No.: 463-56-9
CAS No.: 142-10-9
CAS No.:
CAS No.:
CAS No.: 1824353-95-8